Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by the presence of a trifluoromethyl group, which is known for its influence on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into compounds to enhance their stability, lipophilicity, and metabolic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2-methylbenzyl bromide with 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s stability and lipophilicity make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Its potential as a pharmaceutical intermediate is explored in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-methylbenzyl)-5-(difluoromethyl)-1H-pyrazole-3-carboxylate
- Methyl 1-(2-methylbenzyl)-5-(chloromethyl)-1H-pyrazole-3-carboxylate
- Methyl 1-(2-methylbenzyl)-5-(bromomethyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct properties such as increased metabolic stability, lipophilicity, and resistance to enzymatic degradation. These characteristics make it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C14H13F3N2O2 |
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Molecular Weight |
298.26 g/mol |
IUPAC Name |
methyl 1-[(2-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H13F3N2O2/c1-9-5-3-4-6-10(9)8-19-12(14(15,16)17)7-11(18-19)13(20)21-2/h3-7H,8H2,1-2H3 |
InChI Key |
ZLVQDWLQNCZFTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC(=N2)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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